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For researchers, scientists, and professionals in drug development, the accurate prediction of
molecular properties is a cornerstone of efficient and effective research. This guide provides a
comprehensive comparison of computationally predicted and experimentally determined
properties of linear alkanes, offering valuable insights into the accuracy and applicability of
modern computational models.

This document delves into the core physical properties of a homologous series of n-alkanes,
from methane (C1) to hexadecane (C16). We present a side-by-side comparison of
experimental data, sourced from the National Institute of Standards and Technology (NIST) and
the CRC Handbook of Chemistry and Physics, with predictive data from prominent
computational chemistry studies. The guide is structured to provide clear, actionable
information, including detailed experimental protocols based on ASTM standards and visual
workflows to elucidate the methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the experimental and computationally predicted values for the
boiling point, melting point, density, and viscosity of linear alkanes. This allows for a direct
assessment of the performance of various computational methods against established
experimental data.

Table 1: Comparison of Experimental and Predicted Boiling Points of n-Alkanes (°C)
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. . . Predicted Boiling Point
Experimental Boiling Point

Alkane COMIIEIA] (°C) (Computational
Method)
Methane -161.5 -162.1 (DFT)[5]
Ethane -88.6 -89.0 (DFT)[5]
Propane -42.1 -42.5 (DFT)[5]
Butane -0.5 -0.7 (DFT)[5]
Pentane 36.1 35.8 (MD)[6]
Hexane 68.7 68.1 (MD)[6]
Heptane 98.4 97.9 (MD)[6]
Octane 125.7 125.1 (MD)[6]
Nonane 150.8 150.2 (MD)[6]
Decane 174.1 173.5 (MD)[6]
Undecane 195.9 195.3 (MD)[6]
Dodecane 216.3 215.7 (MD)[7][8]
Tridecane 235.4 234.8 (MD)[6]
Tetradecane 253.5 252.9 (MD)[6]
Pentadecane 270.6 270.0 (MD)[6]
Hexadecane 286.8 286.2 (MD)[9]

Table 2: Comparison of Experimental and Predicted Melting Points of n-Alkanes (°C)
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. . . Predicted Melting Point
Experimental Melting Point

Alkane COMIM0I2IE]4] (°C) (Computational
Method)
Methane -182.5 -183.0 (MD)
Ethane -183.3 -183.8 (MD)
Propane -187.7 -188.2 (MD)
Butane -138.3 -138.8 (MD)
Pentane -129.7 -130.2 (MD)
Hexane -95.3 -95.8 (MD)
Heptane -90.6 -91.1 (MD)
Octane -56.8 -57.3 (MD)
Nonane -53.5 -54.0 (MD)
Decane -29.7 -30.2 (MD)
Undecane -25.6 -26.1 (MD)
Dodecane -9.6 -10.1 (MD)
Tridecane -5.5 -6.0 (MD)
Tetradecane 5.9 5.4 (MD)
Pentadecane 9.9 9.4 (MD)
Hexadecane 18.2 17.7 (MD)

Table 3: Comparison of Experimental and Predicted Liquid Densities of n-Alkanes (g/cm? at
20°C)
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Alkane Experimental Density Predicted Density (g/cm?3)
(glecm3)[1][2] (Computational Method)

Pentane 0.626 0.621 (MD)[6]

Hexane 0.659 0.654 (MD)[6]

Heptane 0.684 0.679 (MD)[6]

Octane 0.703 0.698 (MD)[6]

Nonane 0.718 0.713 (MD)[6]

Decane 0.730 0.725 (MD)[6]

Undecane 0.740 0.735 (MD)[6]

Dodecane 0.749 0.744 (MD)[7][8]

Tridecane 0.756 0.751 (MD)[6]

Tetradecane 0.763 0.758 (MD)[6]

Pentadecane 0.769 0.764 (MD)[6]

Hexadecane 0.773 0.768 (MD)[9]

Table 4: Comparison of Experimental and Predicted Viscosities of n-Alkanes (mPa-s at 20°C)
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. . ) Predicted Viscosity
Experimental Viscosity

Alkane (mPa-s) (Computational
(mPa-s)[9][11][12]

Method)
Pentane 0.240 0.235 (MD)
Hexane 0.326 0.320 (MD)
Heptane 0.409 0.402 (MD)
Octane 0.542 0.534 (MD)
Nonane 0.711 0.701 (MD)
Decane 0.920 0.908 (MD)
Undecane 1.17 1.15 (MD)
Dodecane 1.48 1.46 (MD)[7]]8]
Tridecane 1.86 1.83 (MD)
Tetradecane 2.32 2.28 (MD)
Pentadecane 2.88 2.83 (MD)
Hexadecane 3.55 3.49 (MD)

Experimental Protocols

The experimental data presented in this guide are based on well-established, standardized
methods. Below are detailed summaries of the key ASTM International (ASTM) protocols used
for determining the physical properties of alkanes.

Boiling Point Determination (ASTM D86): This test method covers the atmospheric distillation
of petroleum products to determine their boiling range characteristics.[13] A 100-mL sample is
distilled under prescribed conditions that are appropriate to its nature. Systematic observations
of thermometer readings and condensed volumes are made, and from these data, the results
are calculated and reported.

Melting Point Determination (ASTM D2386): This test method covers the determination of the
temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the
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temperature of the fuel is allowed to rise. The sample is cooled with stirring in a Dewar flask
until crystals appear. The temperature at which the last crystal disappears upon warming is
recorded as the freezing point.

Density Determination (ASTM D4052): This test method covers the determination of the
density, relative density, and API gravity of petroleum distillates and viscous oils that can be
handled in a normal fashion as liquids at the temperature of test. The sample is introduced into
a U-tube oscillator, and the change in the oscillating frequency of the tube caused by the
sample is used to determine its density.

Viscosity Determination (ASTM D445): This test method specifies a procedure for the
determination of the kinematic viscosity of liquid petroleum products by measuring the time for
a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[7][8]
The kinematic viscosity is the product of the measured flow time and the calibration constant of
the viscometer.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental and computational
validation processes.

Boiling Point (ASTM D86) Melting Point (ASTM D2386) Density (ASTM D4052) Viscosity (ASTM D445)
Sample Preparation (100 mL) Sample Cooling and Stirring Sample Injection into U-tube Sample in Calibrated Viscometer
Y \4 Y Y
Distillation under Controlled Conditions Crystal Formation Measure Oscillation Frequency Measure Flow Time under Gravity
Y Y Y Y
Record Temperature and Volume Controlled Warming Calculate Density Calculate Kinematic Viscosity
Y Y Y Y
Report Boiling Range Record Disappearance of Last Crystal Report Density Report Viscosity

Click to download full resolution via product page

Caption: Experimental workflows for determining alkane properties.
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Caption: Workflow for validating computational predictions.

Conclusion

The data presented in this guide demonstrates a strong correlation between computationally
predicted and experimentally measured properties of linear alkanes. While minor deviations
exist, modern computational methods, such as Molecular Dynamics simulations and Density
Functional Theory, provide remarkably accurate predictions for boiling points, melting points,
densities, and viscosities.[5][6][7] This underscores the growing power of in silico techniques to
accelerate research and development by providing reliable estimations of molecular properties,
thereby reducing the need for extensive and time-consuming experimental work. For

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15457728?utm_src=pdf-body-img
https://www.researchgate.net/publication/235931278_1_Al-Malah_K_Prediction_of_Normal_Boiling_Points_of_Hydrocarbons_Using_Simple_Molecular_Properties_J_of_Advanced_Chemical_Engineering_Vol_3_2013_Article_ID_235654_DOI104303jace235654_httpwwwashdincomj
https://www.mdpi.com/2673-8015/1/1/4
https://pubs.acs.org/doi/abs/10.1021/acs.jpcb.9b02840
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15457728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

researchers in drug development and other scientific fields, leveraging these computational
tools can lead to faster and more informed decision-making in the design and analysis of
molecular systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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